Scaffold-Derived Cardiac Myosin Activation: Quantified Superiority of 5-Amino-Isoxazole Over Urea-Based Motifs
In a comprehensive SAR study of diphenylalkylisoxazol-5-amine compounds evaluated for cardiac myosin ATPase activation, the introduction of the amino-isoxazole ring as a bioisostere for the urea group was found to be acceptable and yielded potent activators. Among 37 compounds tested at a single concentration of 10 μM, the most potent isoxazole-5-amine derivative (compound 4a) achieved 81.6% cardiac myosin activation. This performance establishes the 5-amino-isoxazole scaffold, of which 3-[3-(benzyloxy)phenyl]-1,2-oxazol-5-amine is a structural representative, as a valid alternative to urea-based motifs with distinct physicochemical and synthetic advantages [1]. The SAR analysis further demonstrated that para substitution (-Cl, –OCH₃, -SO₂N(CH₃)₂) to the phenyl rings or replacement of a phenyl ring with heterocycles attenuated cardiac myosin activation, underscoring the sensitivity of this scaffold to substitution patterns.
| Evidence Dimension | Cardiac myosin ATPase activation at 10 μM |
|---|---|
| Target Compound Data | Compound 4a (isoxazole-5-amine scaffold): 81.6% CMA |
| Comparator Or Baseline | Baseline vehicle control: 0% activation; other scaffold derivatives: 67.4% (6b) to 71.2% (4w) |
| Quantified Difference | 81.6% activation vs. baseline (net +81.6%); superior to other scaffold derivatives by ~10-14% absolute difference |
| Conditions | In vitro cardiac myosin ATPase activation assay; single concentration 10 μM; 37 compounds evaluated |
Why This Matters
This class-level evidence demonstrates that the 5-amino-isoxazole core structure provides a validated scaffold for cardiac myosin modulation with measurable activation potency, offering a synthetically accessible alternative to urea-based motifs for drug discovery programs targeting systolic heart failure.
- [1] Boggu, P.R.V.; Eeda, M.; Manickam, M.; Sharma, N.; Kang, J.S.; Jung, S.H. Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. Bioorganic & Medicinal Chemistry 2020, 115742. DOI: 10.1016/j.bmc.2020.115742 View Source
